molecular formula C12H18O7S B2844474 12-Hydroxyjasmonate sulfate CAS No. 155408-18-7

12-Hydroxyjasmonate sulfate

Cat. No.: B2844474
CAS No.: 155408-18-7
M. Wt: 306.33
InChI Key: MLUJBNROAVANKK-BSANDHCLSA-N
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Description

12-Hydroxyjasmonate sulfate is a derivative of jasmonic acid, a plant hormone that plays a crucial role in regulating plant growth, development, and stress responses. This compound is formed by the sulfation of 12-hydroxyjasmonate, which is a hydroxylated form of jasmonic acid. Jasmonates, including this compound, are involved in various physiological processes such as defense mechanisms against herbivores and pathogens, as well as in the regulation of reproductive development and senescence .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 12-hydroxyjasmonate sulfate typically involves the hydroxylation of jasmonic acid followed by sulfation. The hydroxylation step can be achieved using specific hydroxylases that introduce a hydroxyl group at the 12th position of jasmonic acid. The sulfation process is catalyzed by sulfotransferases, which transfer a sulfate group from 3’-phosphoadenosine 5’-phosphosulfate (PAPS) to the hydroxyl group of 12-hydroxyjasmonate .

Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches using genetically engineered microorganisms or plants that overexpress the necessary hydroxylases and sulfotransferases. These organisms can be cultured in bioreactors to produce the compound in large quantities. The product is then extracted and purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: 12-Hydroxyjasmonate sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

12-Hydroxyjasmonate sulfate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 12-hydroxyjasmonate sulfate involves its interaction with specific receptors and signaling pathways in plants. It is known to activate the jasmonate signaling pathway, which leads to the expression of defense-related genes. This activation is mediated by the binding of jasmonates to the F-box protein COI1, which forms a complex with JAZ proteins, leading to their degradation and the subsequent activation of transcription factors such as MYC2 .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its sulfation, which enhances its solubility and stability compared to other jasmonate derivatives. This modification also affects its biological activity, making it a valuable compound for studying jasmonate signaling and plant defense mechanisms .

Properties

IUPAC Name

2-[(1R,2R)-3-oxo-2-[(Z)-5-sulfooxypent-2-enyl]cyclopentyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O7S/c13-11-6-5-9(8-12(14)15)10(11)4-2-1-3-7-19-20(16,17)18/h1-2,9-10H,3-8H2,(H,14,15)(H,16,17,18)/b2-1-/t9-,10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLUJBNROAVANKK-BSANDHCLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C(C1CC(=O)O)CC=CCCOS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)[C@@H]([C@H]1CC(=O)O)C/C=C\CCOS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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